molecular formula C21H23NO3 B141650 Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate CAS No. 113805-71-3

Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate

Cat. No. B141650
M. Wt: 337.4 g/mol
InChI Key: KJQAUBZLNSLENF-NVMNQCDNSA-N
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Description

This compound is a complex organic molecule with several functional groups. The presence of the dimethylamino group suggests that it might have basic properties, while the carboxylate group indicates that it could also exhibit acidic properties. The benzoxepine ring system is a fused ring structure that is found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoxepine ring system is likely to contribute significantly to the compound’s overall structure and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of polar functional groups like the carboxylate and the dimethylamino group could make this compound soluble in polar solvents .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds with certain functional groups can be irritants or toxic. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-22(2)12-6-9-18-17-8-5-4-7-16(17)14-25-20-11-10-15(13-19(18)20)21(23)24-3/h4-5,7-11,13H,6,12,14H2,1-3H3/b18-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQAUBZLNSLENF-NVMNQCDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olopatadine Methyl Ester

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